3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide
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Overview
Description
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide is a complex organic compound that features a piperidine ring substituted with a but-2-ynoyl group and a propanamide moiety linked to a 2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the But-2-ynoyl Group: The but-2-ynoyl group can be introduced via an acylation reaction using but-2-ynoic acid or its derivatives.
Attachment of the Propanamide Moiety: The propanamide group is attached through an amidation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Substitution with the 2-Chlorophenylmethyl Group: The final step involves the substitution of the piperidine ring with the 2-chlorophenylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-fluorophenyl)methyl]propanamide
- 3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-bromophenyl)methyl]propanamide
- 3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-methylphenyl)methyl]propanamide
Uniqueness
The uniqueness of 3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-chlorophenylmethyl group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-6-19(24)22-12-5-7-15(14-22)10-11-18(23)21-13-16-8-3-4-9-17(16)20/h3-4,8-9,15H,5,7,10-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDKCSRJDEZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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